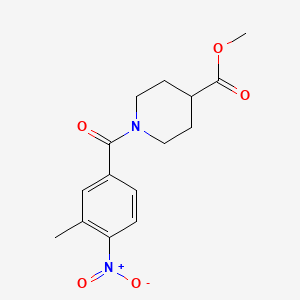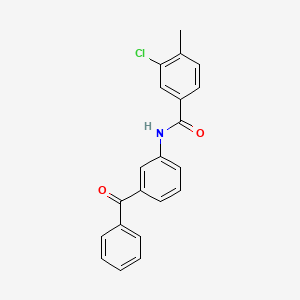
N-(3-benzoylphenyl)-3-chloro-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-benzoylphenyl)-3-chloro-4-methylbenzamide, commonly known as BP-1, is an organic compound that belongs to the family of benzophenones. It is widely used as a UV-filter in sunscreens, cosmetics, and other personal care products. BP-1 has also been found in environmental samples, including water, soil, and air, raising concerns about its potential health and environmental impacts.
Mecanismo De Acción
BP-1 acts as a UV-filter by absorbing UV radiation and converting it into less harmful energy. BP-1 can also interact with biological molecules, including proteins and DNA, leading to potential health risks. BP-1 has been shown to bind to estrogen receptors and alter the expression of estrogen-responsive genes, leading to potential health risks, including reproductive and developmental disorders.
Biochemical and Physiological Effects
BP-1 has been shown to have endocrine-disrupting effects, which can interfere with the normal functioning of hormones in the body. BP-1 has been shown to bind to estrogen receptors and alter the expression of estrogen-responsive genes, leading to potential health risks, including reproductive and developmental disorders. BP-1 has also been found to have cytotoxic and genotoxic effects, which can damage DNA and lead to potential health risks, including cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BP-1 has been widely used as a UV-filter in sunscreens, cosmetics, and other personal care products. Its well-established synthesis method and availability in high purity and yield make it a useful compound for research purposes. However, due to its potential health and environmental impacts, BP-1 should be used with caution in lab experiments, and proper safety measures should be taken to prevent exposure.
Direcciones Futuras
Future research on BP-1 should focus on its potential health and environmental impacts, including its endocrine-disrupting effects and its cytotoxic and genotoxic effects. Further studies are needed to determine the mechanisms of action of BP-1 and its interactions with biological molecules. Future research should also explore alternative UV-filters that are safer and more environmentally friendly than BP-1.
Métodos De Síntesis
BP-1 can be synthesized by the reaction of 3-benzoylbenzoic acid with thionyl chloride, followed by the addition of 3-chloro-4-methylbenzoyl chloride. The resulting product is then purified by recrystallization. The synthesis method of BP-1 has been well-established, and the compound can be obtained in high purity and yield.
Aplicaciones Científicas De Investigación
BP-1 has been extensively studied for its UV-filtering properties and its potential health and environmental impacts. In vitro and in vivo studies have shown that BP-1 can absorb UV radiation and protect skin cells from UV-induced damage. However, BP-1 has also been found to have endocrine-disrupting effects, which can interfere with the normal functioning of hormones in the body. BP-1 has been shown to bind to estrogen receptors and alter the expression of estrogen-responsive genes, leading to potential health risks, including reproductive and developmental disorders.
Propiedades
IUPAC Name |
N-(3-benzoylphenyl)-3-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO2/c1-14-10-11-17(13-19(14)22)21(25)23-18-9-5-8-16(12-18)20(24)15-6-3-2-4-7-15/h2-13H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKCRGHVOBSJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-benzoylphenyl)-3-chloro-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluorobenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5718571.png)


![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide](/img/structure/B5718584.png)
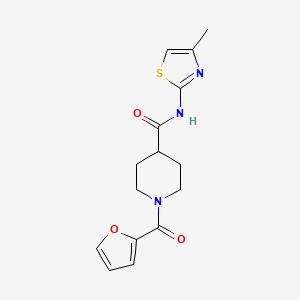
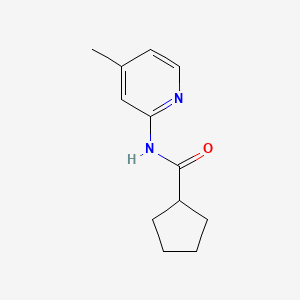

![3-{[1-(4-chlorophenyl)ethylidene]amino}-2-imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B5718604.png)
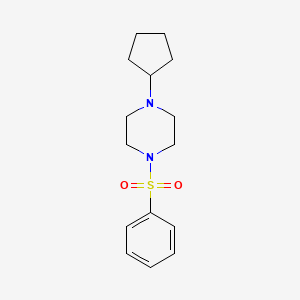
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B5718622.png)
